

An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine

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Compound of Interest

Compound Name: 3-Chloro-5-(chloromethyl)pyridine

Cat. No.: B1315879

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive chloromethyl group and the chlorinated pyridine ring, make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug discovery, with a focus on its role as a scaffold for generating diverse chemical libraries. Pyridine and its derivatives are highly sought-after in the pharmaceutical industry due to their presence in numerous natural products and their ability to enhance the solubility and bioavailability of drug candidates.^[1]

Chemical and Physical Properties

3-Chloro-5-(chloromethyl)pyridine is a solid at room temperature with the IUPAC name **3-chloro-5-(chloromethyl)pyridine**.^[2] Its chemical and physical properties are summarized in the table below. It is important to distinguish this compound from its isomers, such as 2-chloro-5-(chloromethyl)pyridine, as their properties and reactivity can differ significantly.

Property	Value	Source
IUPAC Name	3-chloro-5-(chloromethyl)pyridine	PubChem[2]
CAS Number	847737-51-3	PubChem[2]
Molecular Formula	C ₆ H ₅ Cl ₂ N	PubChem[2]
Molecular Weight	162.02 g/mol	PubChem[2]
Physical Form	Yellow Solid	Sigma-Aldrich[3]
Purity	96%	Sigma-Aldrich[3]
InChI	1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2	PubChem[2]
InChIKey	DEFJPBMQJUFFBE-UHFFFAOYSA-N	PubChem[2]
SMILES	<chem>C1=C(C=NC=C1Cl)CCl</chem>	PubChem[2]

Synthesis

The synthesis of chloromethylpyridine derivatives can be achieved through various routes, often starting from commercially available picolines (methylpyridines). A general approach involves the chlorination of the methyl group and potentially the pyridine ring.

General Synthetic Approach

A common strategy for the synthesis of related chloromethylpyridines, such as 3-(chloromethyl)pyridine hydrochloride, involves the following steps, which can be adapted for **3-chloro-5-(chloromethyl)pyridine**:

- **Oxidation of a Picoline:** Starting with a substituted picoline, the methyl group is oxidized to a carboxylic acid. For instance, 3-picoline can be oxidized using potassium permanganate to yield nicotinic acid.[4]
- **Esterification:** The resulting carboxylic acid is then esterified, for example, by reacting with methanol in the presence of an acid catalyst.

- Reduction: The ester is subsequently reduced to the corresponding alcohol (a pyridyl carbinol).
- Chlorination: Finally, the hydroxyl group of the pyridyl carbinol is replaced with a chlorine atom using a chlorinating agent like thionyl chloride to yield the chloromethylpyridine derivative.^[4]

The chlorination of the pyridine ring can be achieved through various methods, including vapor-phase chlorination in the presence of a catalyst.^[5]

Experimental Protocol: Synthesis of a Related Compound (3-(chloromethyl)pyridine hydrochloride)

The following protocol for the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline illustrates the key transformations. This can serve as a foundational method for developing a specific protocol for **3-chloro-5-(chloromethyl)pyridine**, likely starting from 3-chloro-5-methylpyridine.

Step 1: Oxidation of 3-Picoline to Nicotinic Acid^[4]

- In a reaction flask, 3-picoline is dissolved in water.
- The solution is heated, and potassium permanganate is added portion-wise while maintaining the reaction temperature.
- After the reaction is complete, the mixture is acidified and cooled to precipitate the nicotinic acid, which is then collected by filtration.

Step 2: Esterification of Nicotinic Acid^[4]

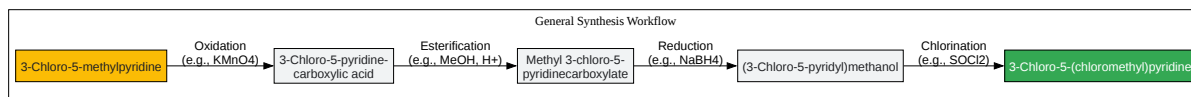
- Nicotinic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl nicotinate.

Step 3: Reduction of Methyl Nicotinate^[4]

- The methyl nicotinate is reduced to 3-pyridinemethanol using a suitable reducing agent.

Step 4: Chlorination of 3-Pyridinemethanol[4]

- 3-Pyridinemethanol is reacted with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride. The reaction is typically carried out in an inert solvent.



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A potential synthetic workflow for **3-Chloro-5-(chloromethyl)pyridine**.

Applications in Drug Development

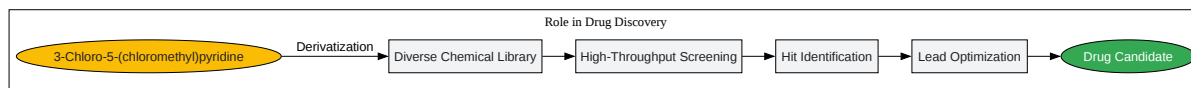
3-Chloro-5-(chloromethyl)pyridine is a valuable intermediate in the synthesis of novel therapeutic agents. The pyridine scaffold is a common feature in many FDA-approved drugs.[6] The chloro and chloromethyl substituents on the pyridine ring provide reactive handles for medicinal chemists to introduce a variety of functional groups and build molecular complexity.

While specific drugs derived directly from **3-chloro-5-(chloromethyl)pyridine** are not prominently documented in the public domain, its isomer, 2-chloro-5-(chloromethyl)pyridine, is a well-established precursor to the neonicotinoid insecticides imidacloprid and acetamiprid.[7] [8] Furthermore, derivatives of 2-chloro-5-(chloromethyl)pyridine have been investigated for their potential antimicrobial and antimalarial activities.[9][10] This highlights the potential of the chloromethylpyridine scaffold in generating bioactive compounds.

The general importance of chloropyridine derivatives is evident in various therapeutic areas. For instance, pyridine derivatives are being explored for their anticancer activity, with some compounds showing efficacy against cell lines like MCF-7, DU-145, and HeLa.[11]

Role in Medicinal Chemistry

The reactivity of the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of various pharmacophores. This makes **3-chloro-5-(chloromethyl)pyridine** an attractive starting material for generating libraries of compounds for high-throughput screening.



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The role of **3-Chloro-5-(chloromethyl)pyridine** in the drug discovery pipeline.

Experimental Protocols for Biological Evaluation

Given the role of pyridine derivatives in various therapeutic areas, a general workflow for their biological evaluation is presented below. This can be adapted for derivatives of **3-chloro-5-(chloromethyl)pyridine**.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is based on the evaluation of novel pyridine derivatives against cancer cell lines. [\[11\]](#)

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, and HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Compound Preparation:** The synthesized pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations for the assay.

- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included.
- **MTT Assay:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.
- **Data Analysis:** The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

3-Chloro-5-(chloromethyl)pyridine is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its reactivity allows for the synthesis of diverse libraries of compounds that can be screened for a wide range of biological activities. While its direct application in approved drugs is not as well-documented as some of its isomers, the established importance of the chloropyridine scaffold in medicinal chemistry underscores its potential for the development of future therapeutics. Further research into the synthesis and biological evaluation of derivatives of **3-chloro-5-(chloromethyl)pyridine** is warranted to fully explore its therapeutic potential.

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